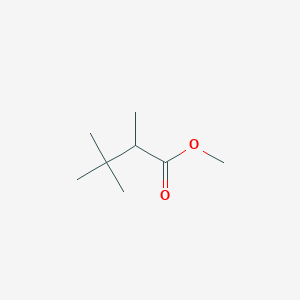
Methyl 2,3,3-trimethylbutanoate
Description
Methyl 2,3,3-trimethylbutanoate (CAS: Not explicitly provided in evidence) is a branched-chain ester characterized by a butanoate backbone substituted with three methyl groups at positions 2, 3, and 2. Its structural complexity arises from the steric effects of the methyl groups, which influence its physical properties, chemical reactivity, and applications in organic synthesis and industrial processes.
Properties
CAS No. |
19910-30-6 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl 2,3,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3 |
InChI Key |
HLKQGJVFPKYPQN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)C(C)(C)C |
Canonical SMILES |
CC(C(=O)OC)C(C)(C)C |
Synonyms |
Butanoic acid, 2,3,3-trimethyl-, methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Methyl 2,3,3-Trifluoroacrylate (CAS 392-41-6)
- Structure : Replaces methyl groups with fluorine atoms at positions 2 and 3.
- This compound forms poly(2,3,3-trifluoroacrylate) under catalytic reduction, unlike Methyl 2,3,3-trimethylbutanoate, which lacks reactive sites for chain-growth polymerization .
- Applications : Used in copolymer synthesis (e.g., with methyl acrylate) for materials requiring chemical resistance .
Ethyl 3-Hydroxy-3-Methylbutanoate (CAS 18267-36-2)
- Structure : Ethyl ester with a hydroxyl group at position 3.
- Key Differences: The hydroxyl group increases polarity, leading to higher solubility in polar solvents compared to this compound. Molecular weight (146.18 g/mol) is lower due to shorter ester chain .
- Applications: Potential use in flavor/fragrance industries due to ester-hydroxy hybrid functionality .
2,3-Dihydroxy-3-Methylbutanoic Acid
- Structure : Carboxylic acid with hydroxyl groups at positions 2 and 3.
- Key Differences : Acidic protons enable salt formation and participation in metabolic pathways (e.g., biosynthesis of valine). Unlike the ester form, this compound is water-soluble and less volatile .
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Structural Feature |
|---|---|---|---|---|
| This compound | ~158 (estimated) | Not available | Likely low water solubility | Branched methyl groups |
| Methyl 2,3,3-trifluoroacrylate | 142.08 | Not available | Soluble in organic solvents | Fluorine substituents |
| Ethyl 3-hydroxy-3-methylbutanoate | 146.18 | Not available | Polar solvents | Hydroxyl group |
| 3-Methyl-3-methoxybutanol | 118.17 | 174 | Miscible with alcohols/ethers | Methoxy and hydroxyl groups |
Data synthesized from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


